1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Strecker reaction of iodophenethylamines with phenylacetaldehydes afforded the corresponding α-aminonitriles, which on treatment with i-propyl magnesium chloride underwent a Bruylants reaction to give the title compounds .Molecular Structure Analysis
The molecular structure of similar compounds like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline has been analyzed . The molecular formula is CHN with an average mass of 223.313 Da and a monoisotopic mass of 223.136093 Da .Chemical Reactions Analysis
Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline has a molecular formula of CHN, an average mass of 223.313 Da, and a monoisotopic mass of 223.136093 Da .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research into the synthesis of isoquinoline and tetrahydroisoquinoline derivatives highlights the importance of these structures in organic chemistry. For instance, new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been developed, showcasing the relevance of these compounds in synthesizing complex natural products and potential therapeutic agents (Mujde, Özcan, & Balcı, 2011). Such methodologies could potentially be applied or adapted for synthesizing compounds like 1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea.
Biological Activity and Medicinal Chemistry
Isoquinoline and quinazoline urea derivatives have been explored for their binding to human adenosine A(3) receptors, demonstrating the potential of these structures in medicinal chemistry, particularly as antagonists for specific receptor targets (van Muijlwijk-Koezen et al., 2000). This suggests that derivatives like this compound could potentially be explored for their interactions with biological targets, contributing to the discovery and development of new pharmaceuticals.
Mechanism of Action
Properties
IUPAC Name |
1-benzyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(2)20(25)24-12-6-9-17-10-11-18(13-19(17)24)23-21(26)22-14-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMDRRTJOEEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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